1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone
CAS No.:
Cat. No.: VC20382681
Molecular Formula: C9H8BrFO
Molecular Weight: 231.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrFO |
|---|---|
| Molecular Weight | 231.06 g/mol |
| IUPAC Name | 1-(6-bromo-2-fluoro-3-methylphenyl)ethanone |
| Standard InChI | InChI=1S/C9H8BrFO/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4H,1-2H3 |
| Standard InChI Key | SKXOCBHNMDVWJH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)Br)C(=O)C)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a benzene ring substituted with bromine (position 6), fluorine (position 2), a methyl group (position 3), and an acetyl group (position 1) (Figure 1). This arrangement creates a sterically and electronically diverse scaffold, facilitating participation in cross-coupling reactions and nucleophilic substitutions .
Key Structural Attributes:
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Halogenation: Bromine and fluorine introduce electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity.
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Methyl Group: Provides steric bulk, influencing regioselectivity in subsequent reactions.
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Acetyl Group: Acts as a directing group, enabling functionalization at specific ring positions .
Spectroscopic and Computational Data
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SMILES: CC1=C(C(=C(C=C1)Br)C(=O)C)F
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X-ray Crystallography: While no direct data exists for this compound, analogous fluorinated acetophenones exhibit coplanar carbonyl and aromatic rings in the s-trans conformation, minimizing dipole repulsions .
Synthesis and Reaction Chemistry
Halogenation and Friedel-Crafts Acylation
The compound is synthesized via sequential halogenation and Friedel-Crafts acylation (Figure 2):
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Bromination: 3-methyl-2-fluorotoluene undergoes electrophilic bromination using Br₂/FeBr₃ at 40–60°C to yield 6-bromo-2-fluoro-3-methyltoluene .
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Friedel-Crafts Acylation: Acetyl chloride is introduced in the presence of AlCl₃, forming the ketone moiety .
Reaction Conditions:
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Temperature: 0–5°C (acylation step).
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Solvent: Dichloromethane or nitrobenzene.
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Yield: 70–85% after purification via silica gel chromatography .
Alternative Routes
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Suzuki-Miyaura Coupling: Bromine can be replaced with aryl boronic acids to generate derivatives .
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Nucleophilic Aromatic Substitution: Fluorine displacement with amines or alkoxides under basic conditions .
Physicochemical Properties
Physical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 231.06 g/mol | |
| Melting Point | 98–102°C (predicted) | |
| Solubility | Soluble in DCM, THF, DMSO | |
| LogP (Partition Coeff.) | 2.8 (estimated) |
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C, releasing toxic fumes (HBr, HF) .
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Photoreactivity: Fluorine and bromine substituents increase susceptibility to UV-induced degradation .
Applications in Pharmaceutical and Organic Chemistry
Medicinal Chemistry
1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone is a precursor in synthesizing:
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Antimicrobial Agents: Halogenated aromatics exhibit activity against Staphylococcus aureus (MIC: 4–8 µg/mL) .
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Kinase Inhibitors: The acetyl group coordinates with ATP-binding pockets in target enzymes .
Material Science
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Fluorescent Probes: Derivatives with extended conjugation emit in the blue-green spectrum (λₑₘ: 450–500 nm) .
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Liquid Crystals: Methyl and halogen groups promote mesophase stability in display technologies .
| Hazard Type | Details | Source |
|---|---|---|
| Skin/Eye Irritation | Causes redness and pain | |
| Respiratory Toxicity | Dust inhalation induces bronchospasm | |
| Environmental Impact | Toxic to aquatic life (LC₅₀: 10 mg/L) |
Precautions
Recent Research and Future Directions
Conformational Studies
DFT calculations reveal a strong preference for the s-trans conformation (Figure 3), where the C–F dipole opposes the carbonyl group, reducing molecular dipole moment . This conformation enhances crystallinity and bioavailability in drug candidates .
Synthetic Innovations
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